molecular formula C25H28N6O2 B2940691 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886908-16-3

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2940691
CAS RN: 886908-16-3
M. Wt: 444.539
InChI Key: YIARZSWXJMROLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H28N6O2 and its molecular weight is 444.539. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Compounds structurally related to 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione have been explored for their analgesic and anti-inflammatory effects. A study by Zygmunt et al. (2015) discovered that derivatives of purine-2,6-dione exhibited significant analgesic activity in vivo. Notably, benzylamide and 4-phenylpiperazinamide derivatives demonstrated stronger analgesic and anti-inflammatory effects than acetylic acid, a reference drug, indicating their potential as new classes of analgesic agents Zygmunt et al., 2015.

Psychotropic Activity

Research into the psychotropic properties of purine-2,6-dione derivatives, such as those described by Chłoń-Rzepa et al. (2013), has yielded compounds with promising antidepressant and anxiolytic activities. This study produced a new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives, showing potential as serotonin receptor ligands with psychotropic activity Chłoń-Rzepa et al., 2013.

Antiproliferative and Differentiation Effects

Another angle of research, as reported by Saab et al. (2013), has focused on the antiproliferative and differentiation effects of piperazine derivatives against leukemia cell lines. This study identified specific piperazine and triphenyl derivatives that inhibited the proliferation of K-562 cell lines and induced erythroid differentiation, showcasing the potential of these compounds in cancer therapy Saab et al., 2013.

Antidepressant and Anxiolytic Activity

Furthermore, research has also identified purine-2,6-dione derivatives with potent antidepressant and anxiolytic activities. A study by Partyka et al. (2015) highlighted derivatives with a diversified serotonin receptor functional profile, demonstrating their efficacy in preclinical models of depression and anxiety, underscoring the therapeutic potential of these compounds in treating mood disorders Partyka et al., 2015.

Synthesis and Structural Optimization

On the synthetic chemistry front, Yang et al. (2012) conducted structural optimization studies on N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives. Their work aimed at improving the binding affinity of these compounds towards kinase targets, offering insights into the design of reversible kinase inhibitors for cancer treatment Yang et al., 2012.

properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-18-8-10-20(11-9-18)17-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-14-12-29(13-15-30)16-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIARZSWXJMROLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16810649

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